molecular formula C25H37NO5S B593553 MCTR3 CAS No. 1784701-63-8

MCTR3

Cat. No. B593553
CAS RN: 1784701-63-8
M. Wt: 463.6
InChI Key: GIIVKOKEBBFSDI-FTVGPXKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

MCTR3 is synthesized from DHA, which is oxidized to maresin 1 (MaR1). MaR1 is then converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase, then to MCTR2 by γ-glutamyl transferase, and finally to MCTR3 by dipeptidase .


Molecular Structure Analysis

The formal name of MCTR3 is 13R- [ [ (2R)-2-amino-2-carboxyethyl]thio]-14S-hydroxy-4Z,7Z,9E,11E,16Z,19Z-docosahexaenoic acid. Its molecular formula is C25H37NO5S and it has a formula weight of 463.6 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of MCTR3 have been established using material prepared by total organic synthesis and mediators isolated from both mouse and human systems .


Physical And Chemical Properties Analysis

MCTR3 is a potent cytokine of pro-resolving mediating maresin conjugates in tissue regeneration (MCTR), which reduces the inflammatory response and promotes the tissue regeneration .

Scientific Research Applications

Rheumatoid Arthritis Treatment

MCTR3 has been found to have a significant impact on rheumatoid arthritis (RA), a progressive degenerative disorder that leads to joint destruction . It has been observed that plasma MCTR3 concentrations were negatively correlated with joint disease activity and severity in RA patients . This suggests that MCTR3 could potentially be used in treating joint inflammation and promoting joint repair in RA patients .

Reprogramming of Arthritic Monocytes

MCTR3 has been shown to reprogram arthritic monocytes, conferring enduring joint protective properties . This reprogramming leads to the upregulation of Arginase-1 (Arg-1), which mediates the joint reparative and pro-resolving activities of these monocytes . This could potentially be used to develop new treatments for arthritis.

Tissue Protection

MCTR3 is part of a previously unappreciated family of pro-resolving mediators, the maresin conjugate in tissue regeneration (MCTR), that display both immunoregulatory and tissue-protective activities . This suggests that MCTR3 could potentially be used in treatments aimed at protecting tissues from damage.

Anti-Inflammatory Activity

MCTR3 has been found to display anti-arthritic activity in inflammatory arthritis . This suggests that MCTR3 could potentially be used in treatments aimed at reducing inflammation in arthritis.

Potential Use in Lung Treatments

There is ongoing research to investigate whether MCTR3 can decrease the production of pro-inflammatory mediators in primary human lung fibroblasts (HLFs) when given as a treatment after inflammatory stimuli . This suggests that MCTR3 could potentially be used in treatments aimed at reducing lung inflammation.

Mechanism of Action

Target of Action

MCTR3, also known as Maresin Conjugate in Tissue Regeneration 3, primarily targets monocytes . It reprograms these cells to upregulate Arginase-1 , a key enzyme involved in the urea cycle and the production of polyamines and proline, which are crucial for cell proliferation and tissue repair .

Mode of Action

MCTR3 interacts with its target cells, the monocytes, and induces a reprogramming process . This reprogramming leads to an upregulation of Arginase-1 . The upregulated Arginase-1 then mediates the joint reparative and pro-resolving activities of the monocytes .

Biochemical Pathways

MCTR3 is part of a family of evolutionarily conserved chemical signals known as Maresin Conjugates in Tissue Regeneration (MCTR) . These signals orchestrate host responses to promote tissue regeneration and resolution of infections . MCTR3 is produced from endogenous substrate by E. coli activated human macrophages . It has been identified in sepsis patients and has been shown to accelerate tissue regeneration in planaria .

Pharmacokinetics

coli

Result of Action

MCTR3 has potent actions in promoting tissue regeneration and resolving infections . It dose-dependently accelerates tissue regeneration in planaria . When administered at the onset or peak of inflammation, MCTR3 promotes the resolution of E. coli infections in mice . It increases bacterial phagocytosis by exudate leukocytes, limits neutrophil infiltration, promotes efferocytosis, and reduces eicosanoids .

Action Environment

The action, efficacy, and stability of MCTR3 can be influenced by various environmental factorscoli), the state of the immune system, and the overall health status of the individual can influence the production and effectiveness of MCTR3

Future Directions

MCTR3 has been found to reprogram arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis . This suggests that MCTR3 could be a potential therapeutic target for inflammatory diseases such as arthritis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound MCTR3 involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "3,4-dimethoxybenzaldehyde", "ethyl cyanoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is reacted with sodium ethoxide to form ethyl 2-cyano-3-oxobutanoate.", "Step 2: 4-methoxyphenylacetic acid is reacted with thionyl chloride to form 4-methoxyphenylacetyl chloride.", "Step 3: 3,4-dimethoxybenzaldehyde is reacted with ethyl 2-cyano-3-oxobutanoate in the presence of sodium hydroxide to form 3-(3,4-dimethoxyphenyl)-2-cyanoacrylate.", "Step 4: 4-methoxyphenylacetyl chloride is reacted with sodium bicarbonate to form 4-methoxyphenylacetic acid.", "Step 5: 3-(3,4-dimethoxyphenyl)-2-cyanoacrylate is reacted with 4-methoxyphenylacetic acid in the presence of hydrochloric acid to form MCTR3.", "Step 6: MCTR3 is purified by treating with methyl iodide and palladium on carbon." ] }

CAS RN

1784701-63-8

Product Name

MCTR3

Molecular Formula

C25H37NO5S

Molecular Weight

463.6

InChI

InChI=1S/C25H37NO5S/c1-2-3-4-5-11-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-9-7-6-8-10-13-16-19-24(28)29/h3-4,6-7,9-15,18,21-23,27H,2,5,8,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t21?,22-,23+/m0/s1

InChI Key

GIIVKOKEBBFSDI-FTVGPXKWSA-N

SMILES

O[C@@H](C/C=CC/C=CCC)[C@H](SC[C@H](N)C(O)=O)/C=C/C=C/C=CC/C=CCCC(O)=O

synonyms

13-cysteinyl-14-hydroxy-Docosahexaenoic Acid; Maresin Conjugates in Tissue Regeneration 3; Maresin Sulfido Conjugate 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MCTR3
Reactant of Route 2
MCTR3
Reactant of Route 3
MCTR3
Reactant of Route 4
MCTR3
Reactant of Route 5
MCTR3
Reactant of Route 6
MCTR3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.